molecular formula C10H14N2O5S B12931427 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B12931427
M. Wt: 274.30 g/mol
InChI Key: MTALOLIXKLKPSX-ZOQUXTDFSA-N
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Description

This compound is a nucleoside analog characterized by a modified ribose moiety (oxolane ring) and a pyrimidine-2-one base with a sulfanylidene group at position 2. The stereochemistry of the ribose (2R,3R,4R,5R) and the presence of hydroxymethyl, hydroxy, and methoxy substituents define its structural uniqueness. Such analogs are often explored for antiviral or anticancer properties due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18)/t5-,7-,8-,9-/m1/s1

InChI Key

MTALOLIXKLKPSX-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=S)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety

The sugar portion, (2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolane, is typically prepared starting from a protected ribose derivative or a suitable carbohydrate precursor. The key steps include:

  • Protection of hydroxyl groups to control regioselectivity.
  • Selective methylation at the 3-position to introduce the methoxy group.
  • Stereoselective ring closure to form the oxolane ring with the correct stereochemistry.

Preparation of the Pyrimidine Base with 4-Sulfanylidene Substitution

The pyrimidin-2-one base is modified to introduce the 4-sulfanylidene group. This can be achieved by:

  • Starting from uracil or a related pyrimidine derivative.
  • Functionalization at the 4-position via nucleophilic substitution or thiolation reactions.
  • Use of sulfur-containing reagents to install the sulfanylidene moiety.

Glycosylation to Form the Nucleoside

The coupling of the sugar and base is performed through glycosylation reactions:

  • Activation of the sugar moiety as a glycosyl donor (e.g., as a halide or trichloroacetimidate).
  • Reaction with the pyrimidine base under Lewis acid catalysis to form the β-glycosidic bond.
  • Control of reaction conditions to favor the desired stereochemistry at the anomeric center.

Purification and Characterization

  • Purification by chromatographic techniques such as HPLC.
  • Characterization by NMR, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Description Key Reagents/Conditions Notes
1 Protection of ribose hydroxyls TBDMS-Cl or Acetylation reagents Protects 2', 3', 5' OH groups
2 Selective methylation at 3'-OH Methyl iodide, base (e.g., NaH) Introduces 3-methoxy substituent
3 Formation of oxolane ring Acid catalysis or intramolecular cyclization Ensures correct stereochemistry
4 Preparation of 4-sulfanylidene pyrimidine Thiolation of uracil derivative Use of Lawesson’s reagent or P4S10
5 Glycosylation Lewis acid (e.g., TMSOTf), activated sugar donor Formation of β-glycosidic bond
6 Deprotection and purification Acid/base hydrolysis, chromatography Final compound isolation

Research Findings and Optimization

  • The stereoselectivity of glycosylation is critical; use of specific protecting groups and reaction conditions improves β-anomer yield.
  • Thiolation at the 4-position of pyrimidine requires mild conditions to avoid degradation.
  • Methylation at the 3-position of the sugar ring is optimized by controlling base strength and reaction time to prevent overalkylation.
  • Purification by reverse-phase HPLC yields high purity nucleoside suitable for biological evaluation.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Yield/Purity
Sugar protection TBDMS or Acetyl groups High regioselectivity
3-O-Methylation NaH, MeI, 0-25°C High selectivity, minimal side products
Pyrimidine thiolation Lawesson’s reagent, mild heating Efficient sulfanylidene installation
Glycosylation catalyst TMSOTf, low temperature High β-selectivity
Purification Reverse-phase HPLC >98% purity

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidenepyrimidin moiety to its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as inhibiting viral replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name/IUPAC Identifier Key Substituents/Modifications Molecular Weight (g/mol) Potential Applications References
Target Compound: 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one 4-sulfanylidene, 3-methoxy, hydroxymethyl ~322.3 (calculated) Antiviral research
Inarigivir () Phosphorothioate linkage, adenosine conjugate ~650.5 Antiviral (hepatitis B)
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () 5-azido, deoxyribose analog ~297.2 Probe for RNA synthesis studies
2'-O-Methyl-5-prop-1-ynyluridine () 2'-O-methyl, 5-propynyl ~352.3 Antisense oligonucleotide design
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione () 4-azido, 5-methyl ~339.3 Photocrosslinking in DNA studies

Key Observations :

  • Ribose Modifications : The target compound’s 3-methoxy and hydroxymethyl groups distinguish it from azido- or propynyl-substituted analogs (e.g., ). These groups influence solubility and metabolic stability .
  • Base Modifications : The 4-sulfanylidene group in the target compound is rare compared to common oxo or thio substitutions in related pyrimidine-diones (e.g., ). This group may enhance interactions with metal ions or enzyme active sites .

Computational and Spectroscopic Comparisons

  • NMR Analysis : demonstrates that substituents in regions analogous to the target compound’s sulfanylidene group cause distinct chemical shift changes (e.g., δ 29–44 ppm), suggesting altered electronic environments .
  • Similarity Metrics : Tanimoto and Dice indices () indicate moderate similarity (0.4–0.6) between the target compound and 2'-O-methyl derivatives (), primarily due to shared ribose motifs .

Pharmacological and ADMET Considerations

  • Azido derivatives () exhibit higher reactivity, limiting their in vivo stability despite utility in biochemical probes .

Biological Activity

The compound 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one , with a molecular formula of C12H19N3O6S. Its structure includes a pyrimidine ring and a sugar moiety that may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. Apoptosis is characterized by the activation of specific pathways leading to programmed cell death, which is crucial for eliminating malignant cells without causing inflammation .
  • Case Study : A study demonstrated that similar compounds caused cell cycle arrest in various cancer cell lines, including HeLa and HepG2. The treatment resulted in an increased number of 4N cells, suggesting an arrest at the G2/M phase of the cell cycle .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have reported that compounds with similar structures exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating high efficacy .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection:

  • Mechanism : Certain studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel Organisms/CellsReferences
AnticancerInduces apoptosis; cell cycle arrestHeLa, HepG2
AntimicrobialInhibits bacterial growthVarious bacteria
NeuroprotectiveProtects against oxidative stressNeuronal cell lines

Research Findings

  • Cytotoxicity Studies : The cytotoxic effects were assessed using MTT assays on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to an accumulation of cells in the G2/M phase, highlighting its potential as a chemotherapeutic agent .
  • Apoptosis Induction : The presence of early apoptotic markers was confirmed through annexin V staining assays, supporting the hypothesis that this compound triggers apoptosis in cancer cells .

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